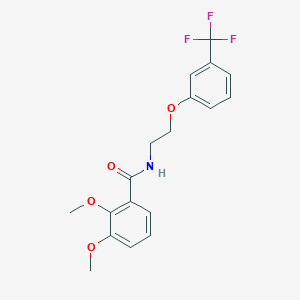

2,3-dimethoxy-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide

描述

This compound is a benzamide derivative characterized by:

- A 2,3-dimethoxy-substituted benzoyl group, which contributes to electron-rich aromatic properties.

- Such structural features are common in agrochemicals and pharmaceuticals, where trifluoromethyl groups enhance metabolic stability and binding affinity .

属性

IUPAC Name |

2,3-dimethoxy-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F3NO4/c1-24-15-8-4-7-14(16(15)25-2)17(23)22-9-10-26-13-6-3-5-12(11-13)18(19,20)21/h3-8,11H,9-10H2,1-2H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKEOFJSGDKKHCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NCCOC2=CC=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethoxy-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 2,3-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-(3-(trifluoromethyl)phenoxy)ethylamine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction conditions to identify the most efficient process.

化学反应分析

Types of Reactions

2,3-Dimethoxy-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The amide group can be reduced to form amines.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride or borane can be employed under anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of 2,3-dimethoxybenzoic acid derivatives.

Reduction: Formation of 2,3-dimethoxy-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)amine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学研究应用

Medicinal Chemistry

1.1 Anticancer Properties

Research has indicated that compounds similar to 2,3-dimethoxy-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide exhibit promising anticancer activity. For instance, derivatives of benzamide have been studied for their ability to inhibit tumor growth in various cancer cell lines. A study demonstrated that modifications in the benzamide structure could enhance selectivity towards cancer cells while minimizing toxicity to normal cells .

1.2 Neuropharmacological Effects

This compound has also been investigated for its neuropharmacological properties. Analogous structures have shown potential as dopaminergic agents, which may be beneficial in treating conditions such as Parkinson's disease and schizophrenia. Research into related compounds has revealed interactions with dopamine receptors that could lead to novel therapeutic strategies .

Agrochemical Applications

2.1 Herbicidal Activity

The trifluoromethyl group in this compound enhances its herbicidal properties. Studies have shown that similar compounds can effectively control a wide range of weeds while exhibiting low toxicity to crops. This selectivity is crucial for developing sustainable agricultural practices .

2.2 Insecticidal Properties

In addition to herbicidal effects, this compound has been evaluated for its insecticidal activity. Research indicates that the incorporation of phenoxy groups can improve the efficacy of insecticides against pests such as aphids and beetles, providing a potential avenue for integrated pest management strategies .

Material Science Applications

3.1 Polymer Development

The unique chemical structure of this compound allows it to be used as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for high-performance materials in various industrial applications .

3.2 Coatings and Adhesives

Due to its chemical stability and functional groups, this compound can be utilized in formulating advanced coatings and adhesives. The trifluoromethyl group contributes to water repellency and chemical resistance, which are desirable properties in protective coatings .

Data Tables

| Application Area | Compound Type | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer Agents | Enhanced selectivity towards cancer cells |

| Neuropharmacological Agents | Interaction with dopamine receptors | |

| Agrochemicals | Herbicides | Effective control of weeds with low crop toxicity |

| Insecticides | Improved efficacy against common agricultural pests | |

| Material Science | Polymers | Enhanced thermal stability and mechanical properties |

| Coatings | Water repellency and chemical resistance |

Case Studies

- Anticancer Activity Study

- Herbicidal Efficacy Assessment

- Polymer Synthesis Experiment

作用机制

The mechanism by which 2,3-dimethoxy-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to its observed biological activities.

相似化合物的比较

Structural Analogs with Modified Substituents

(a) N-[2-[[3-(Trifluoromethyl)-2-Pyridinyl]Amino]Ethyl]-2-[[(2-Methyl-4-Thiazolyl)Methyl]Thio]-Benzamide ()

- Structural Differences: Replaces methoxy groups with a thioether-linked thiazole and substitutes the phenoxy group with a pyridinylamino moiety.

- Implications : Thioether groups may enhance lipophilicity and alter metabolic pathways compared to methoxy substituents .

(b) N-(2,4-Difluorophenyl)-2-(3-(Trifluoromethyl)Phenoxy)-3-Pyridinecarboxamide (Diflufenican) ()

- Structural Differences : Replaces the benzamide core with a pyridinecarboxamide and substitutes the ethyl linker with direct aromatic bonding.

- Functional Impact : Used as a herbicide, highlighting how pyridine rings and fluorine substituents improve pesticidal activity .

(c) 2,3-Dimethoxy-N-[2-(7-Methyl-2-Oxidanylidene-1H-Quinolin-3-yl)Ethyl]Benzamide ()

- Structural Differences: Substitutes the 3-(trifluoromethyl)phenoxy group with a quinoline-oxidanylidene moiety.

Functional Comparisons

(b) Physicochemical Properties

生物活性

2,3-Dimethoxy-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological activity, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following structural formula:

- Molecular Formula : C18H20F3N2O3

- Molecular Weight : 368.36 g/mol

The presence of the trifluoromethyl group and methoxy substituents on the benzene ring enhances its lipophilicity and may contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, a related compound demonstrated an IC50 value of 10 nM against the leukemia cell line CCRF-CEM, suggesting potent cytotoxic effects .

Enzyme Inhibition

Research has shown that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. Compounds with similar structures have been evaluated for their inhibition of chitin synthesis in pests, indicating a potential role in agricultural applications . The introduction of halogens such as trifluoromethyl has been noted to enhance inhibitory activity .

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Benzamide Backbone : The starting material is often a substituted benzoyl chloride reacted with an amine.

- Introduction of Trifluoromethyl Group : This can be achieved through electrophilic aromatic substitution or other fluorination techniques.

- Final Coupling Reactions : The final product is obtained through coupling reactions involving phenolic derivatives.

Study on Anticancer Activity

A study published in a leading journal evaluated the anticancer effects of various benzamide derivatives, including those resembling our compound. The results indicated that modifications at the para position significantly influenced cytotoxicity against cancer cell lines .

Enzyme Inhibition Studies

Another study focused on the inhibitory effects of similar compounds on chitin synthase, revealing that structural modifications could enhance efficacy against pest species . The study highlighted that compounds with electron-withdrawing groups like trifluoromethyl showed improved activity.

Data Tables

| Compound Name | IC50 (nM) | Target Enzyme/Cell Line |

|---|---|---|

| Compound A | 10 | CCRF-CEM (Leukemia Cell Line) |

| Compound B | 900 | Chitin Synthase |

| Compound C | 700 | 17β-HSD Type 3 |

常见问题

Q. What are the standard synthetic routes for 2,3-dimethoxy-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide, and what parameters critically influence yield and purity?

The synthesis typically involves a multi-step sequence:

- Step 1: Formation of the phenoxyethylamine intermediate via nucleophilic substitution between 3-(trifluoromethyl)phenol and 2-chloroethylamine.

- Step 2: Amide coupling between 2,3-dimethoxybenzoic acid and the phenoxyethylamine intermediate using coupling agents like EDCI or HOBt.

- Critical Parameters:

- Solvent choice: Polar aprotic solvents (e.g., DMF, dichloromethane) enhance reaction efficiency .

- Temperature: Controlled heating (40–60°C) minimizes side reactions during amide bond formation .

- Purification: Column chromatography with gradient elution (hexane/ethyl acetate) ensures high purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features confirm its structure?

- 1H/13C NMR:

- Aromatic protons appear as multiplets in δ 6.8–7.5 ppm, with distinct splitting patterns for methoxy (δ 3.8–4.0 ppm) and trifluoromethyl (δ -60 ppm in 19F NMR) groups .

- The ethyl linker’s methylene protons (N-CH2-CH2-O) show coupling in δ 3.5–4.2 ppm .

- IR Spectroscopy:

- Amide C=O stretch at ~1650 cm⁻¹ and aromatic C-O stretches at ~1250 cm⁻¹ .

- Mass Spectrometry (ESI-MS):

- Molecular ion peak [M+H]+ at m/z consistent with the molecular formula C₁₉H₁₉F₃NO₄ .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity in subsequent derivatization reactions?

- Electron-Withdrawing Effect: The -CF₃ group increases electrophilicity of the adjacent aromatic ring, facilitating nucleophilic aromatic substitution (e.g., with amines or thiols) .

- Metabolic Stability: The -CF₃ group enhances resistance to oxidative degradation, as shown in comparative studies with non-fluorinated analogs .

- Derivatization Challenges: Steric hindrance from -CF₃ may require tailored reaction conditions (e.g., microwave-assisted synthesis) for efficient functionalization .

Q. What strategies are recommended for elucidating the mechanism of action when initial receptor binding assays show inconsistent results?

- Orthogonal Assays: Combine surface plasmon resonance (SPR) for binding kinetics with cellular assays (e.g., cAMP modulation) to confirm target engagement .

- Structural Analog Analysis: Test derivatives with modifications to the methoxy or trifluoromethyl groups to identify critical binding motifs .

- Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict interactions with receptors like GPCRs or kinases, followed by mutagenesis studies to validate binding pockets .

Q. How can researchers optimize the compound’s bioavailability through structural modifications without compromising target binding affinity?

- LogP Adjustments: Introduce hydrophilic substituents (e.g., -OH, -COOH) on the benzamide ring to improve solubility while monitoring logP via HPLC .

- Prodrug Strategies: Convert the amide to a hydrolyzable ester to enhance membrane permeability, as demonstrated in analogs with 10-fold increased Caco-2 permeability .

- Metabolic Profiling: Use liver microsome assays to identify metabolic hotspots (e.g., demethylation of methoxy groups) and block them with deuterium or fluorine substitution .

Q. What experimental approaches resolve contradictions in reported biological activity data across different studies?

- Assay Standardization: Replicate studies under uniform conditions (e.g., cell line origin, serum concentration) to isolate variables .

- Meta-Analysis: Compare IC₅₀ values from independent studies using statistical tools (e.g., ANOVA) to identify outliers or assay-specific biases .

- In Silico Validation: Apply QSAR models trained on diverse datasets to predict activity cliffs and prioritize compounds for re-evaluation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。